(S)-2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester (S)-2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466299
InChI: InChI=1S/C18H26N2O4/c1-14(2)19(12-17(21)22)11-16-9-6-10-20(16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,21,22)/t16-/m0/s1
SMILES: CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol

(S)-2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13466299

Molecular Formula: C18H26N2O4

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C18H26N2O4
Molecular Weight 334.4 g/mol
IUPAC Name 2-[[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]methyl-propan-2-ylamino]acetic acid
Standard InChI InChI=1S/C18H26N2O4/c1-14(2)19(12-17(21)22)11-16-9-6-10-20(16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,21,22)/t16-/m0/s1
Standard InChI Key IQSIXHCSBJDMOA-INIZCTEOSA-N
Isomeric SMILES CC(C)N(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O
SMILES CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O
Canonical SMILES CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound features a pyrrolidine ring substituted at the second position with a carboxymethyl-isopropyl-amino-methyl group and a benzyl ester moiety. Key molecular attributes include:

PropertyValue
Molecular FormulaC₁₈H₂₆N₂O₄
Molecular Weight334.4 g/mol
CAS Registry Number1354002-43-9
IUPAC Name2-[[(2S)-1-(Phenylmethoxycarbonyl)pyrrolidin-2-yl]methyl(propan-2-yl)amino]acetic acid
Stereochemistry(S)-configuration at pyrrolidine C2

The stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent activities .

Three-Dimensional Conformation

X-ray crystallography and NMR studies reveal that the pyrrolidine ring adopts a puckered conformation, while the benzyl ester and isopropyl groups contribute to steric bulk, influencing binding to biological targets .

Chemical Reactivity and Functionalization

Key Reactions

Reaction TypeConditionsProducts
Ester HydrolysisNaOH/H₂O, refluxCarboxylic acid derivative
Amine AlkylationAlkyl halides, K₂CO₃Quaternary ammonium salts
Reductive AminationNaBH₃CN, aldehydes/ketonesSecondary/tertiary amines

The benzyl ester group is prone to hydrogenolytic cleavage, enabling conversion to free carboxylic acids for further derivatization.

Biological Activity and Mechanisms

Receptor Interactions

Molecular docking simulations predict affinity for chemokine receptors (e.g., CCR2), implicating roles in inflammatory diseases .

Applications in Research and Industry

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for designing MCP-1 receptor antagonists .

  • Prodrug Development: Benzyl ester enhances lipophilicity, improving blood-brain barrier penetration .

Synthetic Intermediates

Used in the preparation of:

  • Peptidomimetics (e.g., protease inhibitors) .

  • Metal-chelating agents via the carboxymethyl group.

Physical and Chemical Properties

PropertyValue
SolubilityDMSO: >50 mg/mL; Water: <0.1 mg/mL
Melting Point98–102°C (decomposes)
LogP (Predicted)2.8 ± 0.3

Stability studies indicate degradation <5% after 6 months at -20°C .

Comparative Analysis with Analogues

CompoundKey DifferencesActivity
(R)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl esterR-configuration, methyl vs. isopropyl groupReduced MMP inhibition (IC₅₀: 45 μM)
3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl esterAcetylated amineEnhanced CCR2 binding (Kd: 8 nM)

Future Directions

  • Structure-Activity Relationships (SAR): Optimize substituents for enhanced receptor selectivity.

  • In Vivo Studies: Evaluate pharmacokinetics and efficacy in animal models of inflammation .

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